N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIUHPICOBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride typically involves the reaction of 4-fluoroacetophenone with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine; hydrochloride has demonstrated potential in the development of pharmaceuticals aimed at treating various neurological and psychological conditions. Its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for addressing disorders such as depression and anxiety.
The following table summarizes key biological activities associated with N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine; hydrochloride:
| Activity | Description |
|---|---|
| Receptor Binding | Interacts with neurotransmitter receptors, potentially modulating synaptic transmission. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, affecting cellular functions. |
| Therapeutic Potential | Investigated for applications in treating neurological disorders and other conditions. |
| Selectivity | The fluorophenyl substituent enhances binding affinity and selectivity towards certain targets. |
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine; hydrochloride to serotonin receptors. Results indicated that the compound exhibits significant interaction with the 5-HT2C receptor, which is implicated in mood regulation. The compound was found to have an EC50 value of approximately 24 nM, suggesting potent activity at this target .
Case Study 2: Antipsychotic Activity
In another study focusing on antipsychotic effects, N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine; hydrochloride was evaluated in an amphetamine-induced hyperactivity model. The compound demonstrated significant reductions in hyperactivity, indicating potential antipsychotic-like properties .
Industrial Applications
Beyond medicinal chemistry, N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine; hydrochloride is also utilized in the synthesis of specialty chemicals and intermediates for various industrial applications. Its unique structure allows it to serve as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- Molecular Formula : C₁₁H₁₄FClN
- Molecular Weight : 216.69 g/mol
- Key Features :
Pharmacological Relevance :
Structural Analogs
Table 1: Structural and Physicochemical Properties
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Activity
Substituent Effects on Bioactivity
- 2-Fluorophenyl (ortho): Introduces steric bulk, possibly reducing affinity for planar binding pockets .
- Chlorine (4-Chlorobenzyl): Similar electronegativity to fluorine but larger size; may alter receptor selectivity .
- Linker Presence :
Metabolic and Toxicity Profiles
- Metabolic Stability: Fluorine substitution resists oxidative metabolism, extending half-life compared to non-halogenated analogs . Ethyl linker may reduce susceptibility to esterase cleavage compared to methyl-linked compounds (e.g., cathinone derivatives) .
- Toxicity: No direct toxicity data for the target compound. Brominated analogs (e.g., 3-Bromophenyl derivative) may carry higher risk of hepatotoxicity due to increased lipophilicity .
Biological Activity
N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and applications in research.
Chemical Structure and Properties
- Molecular Formula : C12H14ClF
- Molecular Weight : Approximately 215.695 g/mol
- Structure : The compound features a cyclopropanamine core with a 4-fluorophenyl group attached to an ethyl chain, which enhances its binding affinity to biological targets due to the presence of the fluorine atom.
This compound interacts with various receptors and enzymes, modulating their activity. The fluorinated phenyl group significantly influences the compound's lipophilicity and electronic properties, which are crucial for its biological interactions. These interactions may involve:
- Receptor Binding : The compound has shown potential in binding assays, indicating its possible role as a receptor modulator.
- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes, contributing to its pharmacological effects.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Binding Affinity : Studies indicate that the compound exhibits high binding affinity to certain protein targets, which is critical for its potential therapeutic applications.
- Enzyme Interaction : The compound has been linked to enzyme inhibition pathways, particularly those involved in neurological processes.
- Pharmacodynamics : Understanding the pharmacodynamics of this compound is essential for elucidating its therapeutic potential.
Case Studies
Several case studies highlight the biological activity of this compound:
- Neurological Studies : In models assessing neurological pathways, the compound demonstrated significant modulation of receptor activity, suggesting potential applications in treating neurological disorders.
- Cancer Research : Preliminary studies have indicated that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction generally begins with 4-fluoroacetophenone and cyclopropylamine.
- Reaction Conditions : Controlled conditions involving solvents and catalysts are crucial for optimizing yield and purity. Key parameters include temperature, pressure, and reaction time.
Synthetic Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Fluoroacetophenone + Cyclopropylamine | Solvent (e.g., ethanol), heat | Formation of cyclopropanamine derivative |
| 2 | Hydrochloric acid | Cooling | Formation of hydrochloride salt |
Applications in Research
This compound has diverse applications across various fields:
- Medicinal Chemistry : Investigated for its potential as a precursor in drug development targeting neurological disorders.
- Biological Research : Used as a tool for studying receptor interactions and enzyme inhibition mechanisms.
- Industrial Chemistry : Employed in the synthesis of specialty chemicals and materials.
Q & A
Q. What in vitro models are suitable for studying metabolic pathways of this compound?
- Methodology : Use hepatic microsomes (human or rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS. Identify cytochrome P450 isoforms (CYP3A4/2D6) using isoform-specific inhibitors .
Q. How can researchers design SAR studies to optimize the fluorophenyl moiety’s electronic effects?
- Methodology : Synthesize analogs with substituents (e.g., -Cl, -CF) at the 4-position. Use Hammett σ constants to correlate electronic effects with bioactivity. DFT calculations (B3LYP/6-31G*) predict charge distribution .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
